molecular formula C32H38N8 B3030313 5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine CAS No. 886970-80-5

5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine

Cat. No. B3030313
CAS RN: 886970-80-5
M. Wt: 534.7 g/mol
InChI Key: LQMBIVGFROFSKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is to start from commercially available precursors and modify them through cyclization reactions. Detailed synthetic routes and optimization strategies can be found in the literature .

Scientific Research Applications

Nuclear Waste Treatment

Research into bis(triazinyl) pyridines, closely related to the compound , has shown their utility in the selective extraction of americium(III) from europium(III) in nitric acid solutions. This property is crucial for the separation of actinides from lanthanides in nuclear waste treatment processes. The stability of these compounds in acidic environments and their resistance to radiolysis make them valuable for applications in the nuclear industry. Enhanced separation capabilities, as demonstrated by studies, suggest their potential for improving the efficiency of nuclear waste processing methods (Hudson et al., 2006).

Ligand Chemistry for Metal Ion Separation

Further investigations into modified ligands based on the tetramethyl-tetrahydrobenzo[e][1,2,4]triazin structure have explored their effects on the extraction of Am(III) over Eu(III) and Cm(III), highlighting their efficiency and selectivity in the presence of nitric acid. These studies contribute to the development of more refined ligands for the separation of specific metal ions, with potential applications extending beyond nuclear waste treatment to other areas requiring precise metal separation technologies (Afsar et al., 2016).

Advanced Material Synthesis

The synthesis and application of these compounds in material science, particularly in creating specialized resins for metal ion extraction, underscore their versatility. By impregnating these compounds onto resins, researchers have developed materials with high selectivity for Americium over Europium, showcasing potential for enhancing radioactive waste management practices. The advancements in extracting chromatography techniques using these materials further demonstrate their utility in separating and recovering valuable or hazardous metals from mixed solutions (Deepika et al., 2013).

properties

IUPAC Name

5,5,8,8-tetramethyl-3-[6-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N8/c1-29(2)15-17-31(5,6)25-23(29)35-27(39-37-25)21-13-9-11-19(33-21)20-12-10-14-22(34-20)28-36-24-26(38-40-28)32(7,8)18-16-30(24,3)4/h9-14H,15-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBIVGFROFSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1N=C(N=N2)C3=CC=CC(=N3)C4=NC(=CC=C4)C5=NC6=C(C(CCC6(C)C)(C)C)N=N5)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine
Reactant of Route 3
5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine
Reactant of Route 4
5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine
Reactant of Route 5
5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine
Reactant of Route 6
5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine

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